molecular formula C21H19ClF3N3O3 B11460226 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11460226
M. Wt: 453.8 g/mol
InChI Key: RNZPBRAPVSWFHC-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-(morpholin-4-yl)phenylamino group. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group: This step often involves a nucleophilic substitution reaction using a suitable halogenated precursor.

    Attachment of the 4-(morpholin-4-yl)phenylamino group: This can be done through an amination reaction, where the amine group is introduced to the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: It is used in studies exploring its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea: This compound also features a 4-chloro-3-(trifluoromethyl)phenyl group but differs in its core structure and functional groups.

    1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone: Another compound with a similar phenyl group but different core and substituents.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClF3N3O3

Molecular Weight

453.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19ClF3N3O3/c22-17-6-5-15(11-16(17)21(23,24)25)28-19(29)12-18(20(28)30)26-13-1-3-14(4-2-13)27-7-9-31-10-8-27/h1-6,11,18,26H,7-10,12H2

InChI Key

RNZPBRAPVSWFHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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